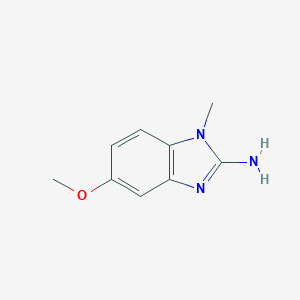

2-Amino-5-methoxy-1-methylbenzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

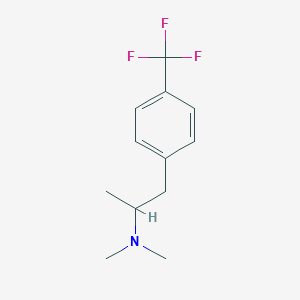

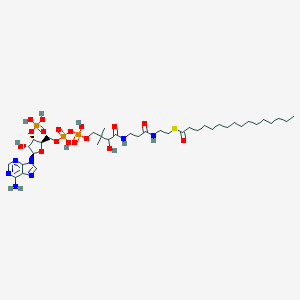

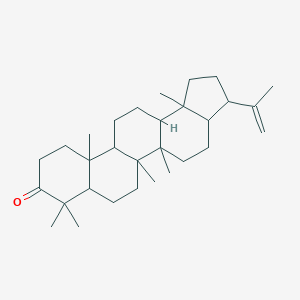

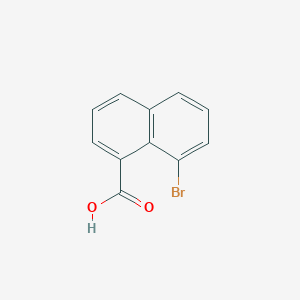

2-Amino-5-methoxy-1-methylbenzimidazole is a chemical compound with the molecular formula C9H11N3O . It has a molecular weight of 177.21 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 2-Amino-5-methoxy-1-methylbenzimidazole is 1S/C9H11N3O/c1-12-8-4-3-6(13-2)5-7(8)11-9(12)10/h3-5H,1-2H3,(H2,10,11) . This indicates the presence of a benzimidazole ring with a methoxy group at the 5th position and a methyl group at the 1st position .Physical And Chemical Properties Analysis

2-Amino-5-methoxy-1-methylbenzimidazole is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate and has a Log Kp (skin permeation) of -6.76 cm/s .Applications De Recherche Scientifique

Novel Synthesis of Proton Pump Inhibitors

A review focused on the novel synthesis methods of omeprazole, a proton pump inhibitor, and its pharmaceutical impurities. The study detailed the synthesis process, including the role of related compounds in inhibiting the gastric ATPase enzyme. This process is crucial for the development of anti-ulcer drugs, highlighting the importance of benzimidazole derivatives in medical chemistry (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Synthetic Procedures to Access Benzazoles of Biological Interest

This review article discusses the synthesis and pharmacological significance of benzazoles, including 2-aminobenzimidazole derivatives. These compounds exhibit a variety of biological activities and hold potential as therapeutic agents in medicine. The review emphasizes the chemical modifications and functionalizations that enhance their therapeutic value (Rosales-Hernández, Mendieta-Wejebe, Tamay-Cach, & Cruz, 2022).

PET Research in Gliomas

A study updated on clinical PET (Positron Emission Tomography) applications in brain tumors, specifically gliomas, mentions the use of amino acid tracers for diagnosis and treatment planning. While not directly mentioning 2-Amino-5-methoxy-1-methylbenzimidazole, this research highlights the broader context of amino compounds in medical imaging and cancer treatment (Herholz, 2017).

AMPA Receptor Agonists in Depression Treatment

A review on the future of researching AMPA receptor agonists for depression treatment discusses the potential antidepressant effects of compounds affecting the AMPA receptors. It suggests that, similar to NMDA receptor antagonists, AMPA agonists could offer new avenues for treating depression with rapid onset and minimal side effects (Yang, Zhou, Li, Yang, Szewczyk, Pałucha-Poniewiera, Poleszak, Pilc, & Nowak, 2012).

Ionotropic Glutamate Receptors and Epilepsy

This review explores the role of ionotropic glutamate receptors, including AMPA and NMDA receptors, in epilepsy. It discusses how agonists and antagonists of these receptors can influence seizure activity, suggesting a significant area of study for compounds like 2-Amino-5-methoxy-1-methylbenzimidazole in the development of new epilepsy treatments (Hanada, 2020).

Safety And Hazards

Propriétés

IUPAC Name |

5-methoxy-1-methylbenzimidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-12-8-4-3-6(13-2)5-7(8)11-9(12)10/h3-5H,1-2H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSAWSKQHDFYIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)N=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170965 |

Source

|

| Record name | 1H-Benzimidazol-2-amine, 5-methoxy-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-methoxy-1-methylbenzimidazole | |

CAS RN |

1805-02-3 |

Source

|

| Record name | 1H-Benzimidazol-2-amine, 5-methoxy-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001805023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazol-2-amine, 5-methoxy-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine](/img/structure/B167445.png)

![Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]-](/img/structure/B167458.png)